Belinostat

Übersicht

Beschreibung

Belinostat is a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase enzymes. It has been developed by TopoTarget and Spectrum Pharmaceuticals for the treatment of relapsed or refractory peripheral T-cell lymphoma. This compound has received approval as monotherapy for this indication in the United States under the Food and Drug Administration’s accelerated approval program .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Belinostat can be synthesized using benzoic acid as the initial material. The synthesis involves six reaction steps, including the formation of intermediates and final product purification .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Belinostat undergoes various chemical reactions, including complexation with metal ions such as copper (II). This complexation prevents premature metabolic inactivation and enhances its anti-cancer activity .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as benzoic acid, sulfonamide, and hydroxamic acid. The reaction conditions include controlled temperature and pH to ensure the desired chemical transformations.

Major Products Formed: The major product formed from the synthesis of this compound is the final active pharmaceutical ingredient, which is used in the treatment of peripheral T-cell lymphoma.

Wissenschaftliche Forschungsanwendungen

Peripheral T-Cell Lymphoma

The most notable application of belinostat is in the treatment of relapsed or refractory PTCL. The FDA granted accelerated approval for this compound on July 3, 2014, based on data from a pivotal phase II trial (BELIEF) that demonstrated its efficacy in this patient population.

- Study Design : The BELIEF trial enrolled 129 patients with confirmed PTCL who had received a median of two prior systemic therapies. Patients received this compound at a dose of 1,000 mg/m² via intravenous infusion over five days every 21 days .

- Efficacy Results : The overall response rate was 25.8%, with 10.8% achieving complete responses and 15% partial responses. The median duration of response was reported at 13.6 months .

- Safety Profile : Common grade 3 to 4 adverse events included anemia (10.8%), thrombocytopenia (7%), and dyspnea (6.2%) .

Combination Therapy

This compound has also been studied in combination with other chemotherapeutic agents to enhance its efficacy against various cancers:

- With Paclitaxel and Carboplatin : Research suggests that this compound can be effectively combined with paclitaxel and carboplatin for treating resistant cancer types, potentially increasing response rates while maintaining a favorable toxicity profile .

- Malignant Mesothelioma : In a phase II study evaluating this compound in patients with malignant mesothelioma who had progressed after standard chemotherapy, some patients experienced disease stabilization despite no objective tumor responses being recorded .

Case Study: Efficacy in PTCL

A multicenter study involving patients with relapsed or refractory PTCL highlighted that this compound not only provided a manageable safety profile but also resulted in durable responses among heavily pretreated populations .

| Parameter | Value |

|---|---|

| Total Patients Enrolled | 129 |

| Overall Response Rate | 25.8% |

| Complete Response Rate | 10.8% |

| Partial Response Rate | 15% |

| Median Duration of Response | 13.6 months |

Case Study: Combination Therapy

In an exploratory study combining this compound with other agents, preliminary results indicated enhanced efficacy against resistant cancer types, suggesting that this compound could serve as a backbone therapy in multi-drug regimens .

Wirkmechanismus

Belinostat inhibits the activity of histone deacetylase enzymes, preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. This inhibition leads to the accumulation of acetylated histones and other proteins, increasing the expression of tumor-suppressor genes . The mechanism of action involves the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .

Vergleich Mit ähnlichen Verbindungen

- Vorinostat

- Romidepsin

- Panobinostat

Belinostat stands out due to its specific molecular structure and its efficacy in overcoming resistance to chemotherapy drugs.

Biologische Aktivität

Belinostat is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has gained attention for its therapeutic potential, particularly in the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound functions primarily as a pan-HDAC inhibitor , affecting Class I, II, and IV HDAC isoforms. By inhibiting these enzymes, this compound prevents the deacetylation of histones and non-histone proteins, leading to increased acetylation levels. This alteration in acetylation status promotes the expression of tumor-suppressor genes, induces cell cycle arrest, and enhances apoptosis in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Not thoroughly documented.

- Volume of Distribution : Approximately 409 ± 76.7 L.

- Protein Binding : High, with 92.9% to 95.8% bound to plasma proteins.

- Metabolism : Primarily through hepatic UGT1A1, CYP2A6, CYP2C9, and CYP3A4 pathways.

- Elimination : About 40% excreted renally as metabolites; less than 2% as unchanged drug.

- Half-life : Approximately 1.1 hours .

Clinical Efficacy

This compound has been evaluated in various clinical trials for its efficacy against PTCL and other malignancies. Its approval by the FDA in July 2014 was based on promising results from pivotal trials demonstrating an overall response rate (ORR) of 46% in patients with angioimmunoblastic T-cell lymphoma (AITL) .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Patient Population | Treatment Regimen | Response Rate (%) | Key Findings |

|---|---|---|---|---|

| Phase II Trial | Refractory PTCL patients | This compound monotherapy | 26 | Significant activity noted; manageable toxicity |

| Combination Therapy | Solid tumors + PTCL | This compound + chemotherapy agents | Varies | Enhanced response rates observed in combination |

| Pivotal Trial | AITL patients | This compound | 46 | Established efficacy in a specific subtype |

Case Studies

Several case studies have highlighted the potential of this compound in combination therapies. For instance:

- Case Study 1 : A patient with refractory PTCL received this compound combined with bortezomib. The synergistic effect resulted in significant tumor regression, demonstrating a combination index (CI) of 0.36, indicating strong synergy .

- Case Study 2 : In a cohort study involving patients with multiple myeloma, this compound derivatives showed enhanced potency compared to standard this compound. One derivative exhibited an IC50 value of 0.090 μM, which is significantly more potent than the original compound .

Research Findings

Recent studies have explored the broader implications of this compound beyond PTCL:

- Combination Therapies : Research indicates that this compound may enhance the efficacy of other agents like proteasome inhibitors and BCL2 inhibitors in various hematologic malignancies .

- Mechanistic Insights : Investigations into the molecular pathways affected by this compound reveal its role in modulating gene expression related to cellular proliferation and apoptosis .

Eigenschaften

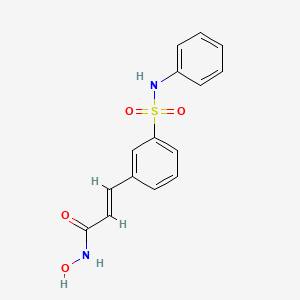

IUPAC Name |

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNRHFGMJRPRSK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194378 | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

866323-14-0, 414864-00-9 | |

| Record name | Belinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.